molecular formula C15H18O B14439728 {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene CAS No. 73810-43-2

{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene

Cat. No.: B14439728
CAS No.: 73810-43-2
M. Wt: 214.30 g/mol
InChI Key: NVUFXDLMRWXIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene is a chemical compound known for its unique structure and properties It is a member of the cycloalkane family, characterized by a cyclic hydrocarbon structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene typically involves the reaction of 2-methylcyclohex-3-en-1-one with benzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene has found applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Vinyl chloride: A similar compound with a vinyl group attached to a benzene ring.

    Cyclohexane derivatives: Compounds with similar cycloalkane structures but different substituents.

Uniqueness

{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene stands out due to its unique combination of a cyclohexane ring and a benzene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

73810-43-2

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

(2-methylcyclohex-3-en-1-ylidene)methoxymethylbenzene

InChI

InChI=1S/C15H18O/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-5,7-9,12-13H,6,10-11H2,1H3

InChI Key

NVUFXDLMRWXIAA-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCCC1=COCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.